1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is systematically named according to IUPAC rules as sodium 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione . This nomenclature reflects its core triazine ring system substituted with two thione groups at positions 2 and 4, a dibutylamino group at position 6, and a sodium counterion replacing one acidic hydrogen.
The CAS Registry Number assigned to this compound is 59866-75-0 , uniquely identifying it in chemical databases and regulatory frameworks. This identifier is critical for unambiguous referencing in scientific literature and industrial safety documentation.
Molecular Formula and Structural Isomerism
The molecular formula of the compound is C₁₁H₁₉N₄NaS₂ , with a molecular weight of 294.4 g/mol . The structure consists of a 1,3,5-triazine backbone modified by:
- Two thione (=S) groups at positions 2 and 4
- A dibutylamino (-N(C₄H₉)₂) substituent at position 6
- A sodium ion (Na⁺) neutralizing the deprotonated thiol group
Structural isomerism in this compound is limited due to the fixed positions of substituents on the symmetric triazine ring. However, tautomeric equilibria between thione (C=S) and thiol (C-SH) forms are possible in non-ionic states. The monosodium salt stabilizes the thiolate form (C-S⁻), locking the structure into a single tautomeric configuration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₄NaS₂ |
| Molecular Weight | 294.4 g/mol |
| Parent Compound | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione |
| Charge Balance | 1:1 (Monosodium) |
Properties
CAS No. |
59866-75-0 |
|---|---|
Molecular Formula |
C11H19N4NaS2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
sodium;6-(dibutylamino)-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione |
InChI |
InChI=1S/C11H20N4S2.Na/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9;/h3-8H2,1-2H3,(H2,12,13,14,16,17);/q;+1/p-1 |
InChI Key |
GXEUROYDQLPGAN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=S)NC(=S)[N-]1.[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from Cyanuric Chloride
The most established synthetic approach to 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol derivatives, including the monosodium salt, begins with cyanuric chloride as the key starting material:
- Step 1: Nucleophilic Substitution with Dibutylamine
Cyanuric chloride undergoes nucleophilic aromatic substitution with dibutylamine in the presence of a base such as sodium hydroxide. This reaction typically occurs under controlled heating to facilitate the replacement of chlorine atoms on the triazine ring with dibutylamino groups. - Step 2: Introduction of Dithiol Groups
The intermediate formed is then treated with a sulfur source, commonly hydrogen sulfide or sodium sulfide, to substitute remaining chlorine atoms with thiol groups, forming the dithiol functionalities at the 2 and 4 positions of the triazine ring. - Step 3: Formation of Monosodium Salt
The free dithiol compound is subsequently neutralized with sodium hydroxide to form the monosodium salt, enhancing its solubility and stability in aqueous media.
This synthetic route is summarized in Table 1.
| Step | Reactants/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Cyanuric chloride + dibutylamine + NaOH | Substitution of Cl by dibutylamino | Heating required (e.g., 50-80°C) |
| 2 | Intermediate + H2S or Na2S | Introduction of dithiol groups | Controlled sulfurization |
| 3 | Dithiol compound + NaOH | Formation of monosodium salt | pH adjustment to neutralize |
Catalyst-Free One-Pot Multicomponent Synthesis (Alternative Method)
Recent research has demonstrated a catalyst-free one-pot synthetic methodology for 1,3,5-triazine-2,4-dithione derivatives, which may be adapted for dibutylamino-substituted analogs:
- This method involves a three-component reaction of arylaldehydes, thiourea, and orthoformates under mild conditions without the need for external catalysts.
- Thiourea plays a dual role, facilitating cyclization and alkylation via intermediate imidate formation.
- The reaction tolerates a broad range of substrates and provides rapid access to triazine dithione derivatives with high purity.
- Although this method is primarily reported for 4-aryl-6-(alkylthio) derivatives, it offers a conceptual framework for synthesizing related compounds.
Industrial Scale Production
Industrial synthesis typically follows the cyanuric chloride route but employs continuous flow reactors to optimize:
- Mixing and heat transfer for consistent reaction conditions.
- Reaction parameters such as temperature, pH, and reagent concentrations are tightly controlled to maximize yield and purity.
- Waste minimization and by-product control are integral to the process design.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Effect on Synthesis |
|---|---|---|
| Temperature | 50–80°C | Facilitates substitution and sulfurization |
| pH | Basic (pH ~8-10) during amination; neutral to slightly basic for salt formation | Controls substitution efficiency and salt formation |
| Solvent | Aqueous or alcoholic solvents | Solubility and reaction medium |
| Sulfur Source | Hydrogen sulfide or sodium sulfide | Introduces dithiol groups |
| Reaction Time | Several hours (varies by scale) | Ensures complete substitution |
Chemical Reaction Analysis
- The key reactions are nucleophilic aromatic substitutions on the triazine ring, which are facilitated by the electron-deficient nature of the ring and the presence of good leaving groups (chlorides).
- The introduction of dithiol groups is critical for the compound’s reactivity and biological activity.
- Formation of the monosodium salt improves aqueous solubility and handling.
Purification and Characterization
- The crude product is typically purified by recrystallization or filtration after acid-base treatment.
- Characterization includes spectroscopic methods (NMR, IR), elemental analysis, and sometimes single-crystal X-ray diffraction to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyanuric chloride route | Stepwise substitution and sulfurization | Well-established, scalable | Requires handling of toxic reagents |
| Catalyst-free one-pot synthesis | Multicomponent, catalyst-free | Mild conditions, rapid synthesis | Limited reports for dibutylamino derivatives |
| Industrial continuous flow | Optimized for scale and efficiency | High yield, controlled process | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The dithione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The dibutylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1,3,5-Triazine derivatives have garnered attention for their potential therapeutic effects. Research has shown that the compound exhibits:
- Antimicrobial Activity : Studies indicate that this compound demonstrates significant activity against various bacterial strains. For instance, it has been effective against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. In vitro testing has revealed cytotoxic effects against breast cancer (MCF7) and colon cancer (HCT116) cell lines .
Agricultural Applications
The compound's properties extend into agricultural science, particularly in the development of:
- Herbicides and Pesticides : The triazine structure is known for its herbicidal activity. Compounds similar to 1,3,5-triazine derivatives are often employed in formulations designed to control weed growth in crops .
Case Study 1: Antimicrobial Efficacy
A study published in the Turkish Journal of Chemistry evaluated a series of triazine derivatives for their antimicrobial properties. The results indicated that compounds with the dibutylamino group exhibited enhanced activity against both gram-positive and gram-negative bacteria compared to their non-substituted counterparts .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of triazine derivatives, researchers synthesized various analogs to assess their cytotoxicity across different cancer cell lines. The findings demonstrated that certain modifications to the triazine core significantly improved anticancer activity, with some compounds showing IC50 values in the low micromolar range .
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The dithione groups may interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein structure and function .
Comparison with Similar Compounds
Structural and Substituent Variations
The triazine core allows diverse substitutions, influencing reactivity, solubility, and applications. Key analogs include:
Key Observations :
- Dithione vs. Dione/Diol Groups : The dithione groups (S=S) in the target compound enhance sulfur-based reactivity (e.g., metal binding) compared to dione (O=O) or diol (OH) groups, which are more polar but less nucleophilic .
- Amino Substituents: The dibutylamino group provides steric bulk and lipophilicity, contrasting with smaller groups (e.g., dimethylamino) or aromatic substituents (e.g., phenylamino). The latter may improve π-π stacking in polymers but reduce solubility .
Physical Properties
| Property | Target Compound | 6-(Phenylamino) Dithione | 6-Chloro Dione | 6-(tert-Butylamino) Diol |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | Not reported | Not reported |
| Boiling Point (°C) | 343.7 | Not reported | Not reported | Not reported |
| Density (g/cm³) | 1.22 | Not reported | Not reported | Not reported |
| Solubility | Polar solvents | Moderate in DMSO | Low in water | High in polar solvents |
| Refractive Index | 1.568 | Not reported | Not reported | Not reported |
Key Observations :
- The monosodium salt form of the target compound improves aqueous solubility compared to neutral analogs like 6-(phenylamino)-dithione or 6-chloro-dione .
- The tert-butylamino analog’s diol groups likely increase hydrogen bonding, enhancing solubility in polar solvents compared to the lipophilic dibutylamino group .
Biological Activity
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)-, monosodium salt is a member of the triazine family known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial actions. This article delves into the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C10H14N4S2Na
- Molar Mass : 246.36 g/mol
- Density : 1.6815 g/cm³
- Melting Point : 300 °C
- Boiling Point : 267.2 °C (predicted)
The biological activity of 1,3,5-triazines often involves interactions with various biological targets such as enzymes and receptors. For instance, derivatives of triazine compounds have been shown to inhibit key pathways involved in cancer cell proliferation by targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways .
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. For example:
- IC50 Values :
These values suggest that the compound can effectively inhibit cancer cell growth at low concentrations.
Antimicrobial Activity
In addition to anticancer effects, triazine derivatives have demonstrated antimicrobial properties against various pathogens. A study evaluated the antibacterial activity of synthesized triazine compounds against:
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
The results indicated that certain derivatives exhibited significant inhibition zones against these bacteria, highlighting their potential as antimicrobial agents .
Study on Anticancer Activity
A notable study focused on the synthesis and evaluation of novel triazine derivatives. The study reported that one derivative showed selective inhibition of cancer cell lines with an IC50 value of 3.41 nM for PI3K and 8.45 nM for mTOR. This indicates a strong potential for these compounds in targeted cancer therapies .
Antimicrobial Evaluation
Another research project synthesized several triazine derivatives and tested their antibacterial efficacy using the agar diffusion method. The results showed that some compounds had excellent activity against Strep mutans and E.coli, reinforcing the versatility of triazines in combating bacterial infections .
Data Summary Table
| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) | Remarks |
|---|---|---|---|
| Anticancer | A549 | 0.20 | Lung Cancer |
| Anticancer | MCF-7 | 1.25 | Breast Cancer |
| Anticancer | HeLa | 1.03 | Cervical Cancer |
| Antimicrobial | E.coli | - | Gram-negative Bacteria |
| Antimicrobial | Staphylococcus aureus | - | Gram-positive Bacteria |
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of 1,3,5-triazine-2,4(1H,3H)-dithione derivatives, and how do solvent/reflux conditions influence yield?
Methodological Answer:
- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMSO) are preferred for cyclization due to their ability to stabilize intermediates and enhance reaction rates. For example, refluxing in DMSO for 18 hours achieved a 65% yield in a related triazine synthesis .
- Purification : Ice-water quenching followed by recrystallization (e.g., water-ethanol mixtures) is effective for isolating solid products while minimizing impurities. Stirring duration (e.g., 12 hours post-quenching) impacts crystal quality .
- Key Parameters : Monitor reaction time, temperature (e.g., 120–180°C for sealed-tube reactions), and stoichiometry of amine reactants to avoid side products like disubstituted derivatives .
Q. Q2. How can researchers confirm the tautomeric equilibrium between thione and thiol forms in this compound using spectroscopic methods?
Methodological Answer:
- 15N NMR Spectroscopy : Detect tautomerization by observing chemical shifts for nitrogen atoms in thione (C=S) vs. thiol (C–SH) configurations. For example, 15N NMR resolved tautomeric states in structurally similar triazine-dithiones .
- IR Spectroscopy : Characterize S–H stretching vibrations (~2550 cm⁻¹) for thiol forms and C=S stretches (~1250–1050 cm⁻¹) for thione forms.
- X-ray Diffraction : Resolve solid-state tautomeric preferences. For instance, 6-[(4-vinylbenzyl)propylamino]-1,3,5-triazine-2,4-dithione exhibited thione dominance in the crystal lattice .
Advanced Research: Mechanistic and Biological Studies
Q. Q3. How should researchers design experiments to resolve contradictions in reported melting points (e.g., 143°C vs. 141–143°C)?
Methodological Answer:
- Purity Assessment : Use HPLC or LC-MS to quantify impurities (e.g., residual solvents or byproducts) that depress melting points. For example, a 95% purity threshold is typical for reliable thermal data .
- Differential Scanning Calorimetry (DSC) : Measure phase transitions with controlled heating rates (e.g., 10°C/min) to detect polymorphic variations.
- Interlaboratory Validation : Compare results across labs using standardized protocols (e.g., ASTM E794) to isolate methodological discrepancies .
Q. Q4. What strategies are recommended for evaluating the biological activity of this compound, particularly its potential as a kinase inhibitor or antimicrobial agent?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure ATP-binding competition. Structural analogs like 6-(meta-tolyloxy)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4-dione showed activity against viral proteases, suggesting scaffold versatility .
- Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains. Triazine-thiol derivatives often target cysteine residues in bacterial enzymes .
- SAR Analysis : Modify the dibutylamino group to assess steric/electronic effects on bioactivity. For example, replacing butyl with smaller alkyl chains improved membrane permeability in related compounds .
Advanced Research: Analytical and Structural Challenges
Q. Q5. How can researchers address discrepancies in solubility data (e.g., water solubility claims vs. experimental insolubility)?
Methodological Answer:
- pH-Dependent Solubility : Test solubility across pH 2–12 using UV-Vis spectroscopy. The monosodium salt form likely enhances aqueous solubility via ionization of the thione/thiol group .
- Co-solvent Systems : Explore DMSO-water or ethanol-water mixtures to improve dissolution. For example, 10% DMSO increased solubility of analogous triazines by 20-fold .
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may falsely indicate insolubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
